

A Comparative Guide to the In Vitro Bioactivity of Guanylin and Uroguanylin

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Compound of Interest

Compound Name: Guanylin

Cat. No.: B122020

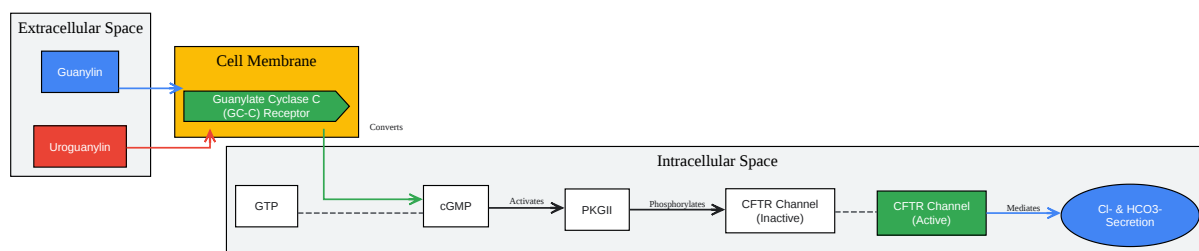
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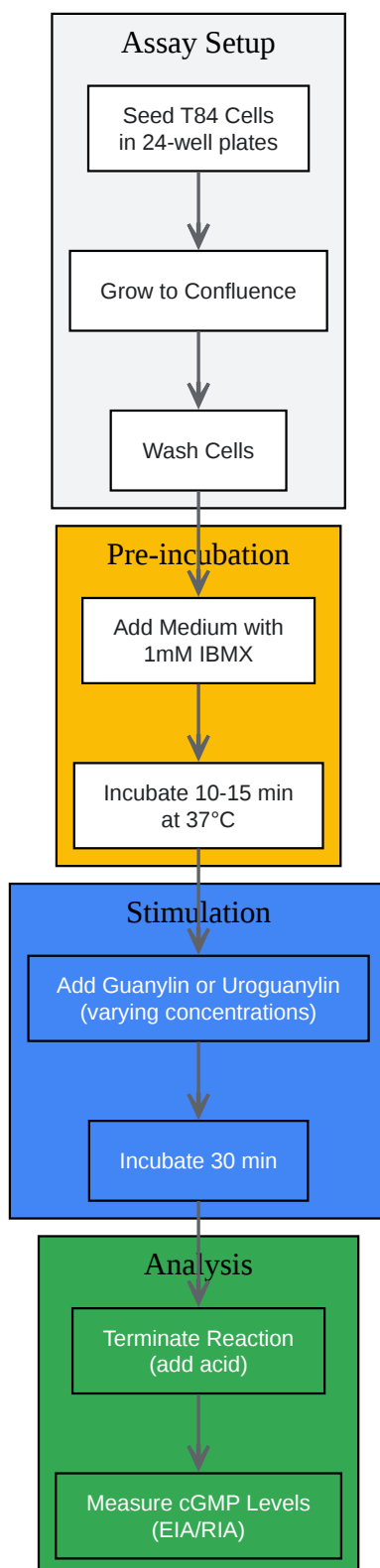
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of two closely related natriuretic peptides, **Guanylin** and **Uroguanylin**. Both peptides are endogenous ligands for the Guanylate Cyclase C (GC-C) receptor and play a pivotal role in regulating intestinal fluid and electrolyte homeostasis.[1][2] Understanding the nuances of their bioactivity is crucial for research into gastrointestinal physiology and the development of novel therapeutics for disorders such as irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.

Signaling Pathway of Guanylin and Uroguanylin

Guanylin and **Uroguanylin** exert their effects by binding to and activating the GC-C receptor located on the apical membrane of intestinal epithelial cells.[3][4] This binding event triggers the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[6][7] This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, followed by the osmotic movement of water, resulting in increased fluid secretion.[4][7]





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